molecular formula C12H12N2O2 B3050143 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one CAS No. 23916-77-0

2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one

Cat. No.: B3050143
CAS No.: 23916-77-0
M. Wt: 216.24 g/mol
InChI Key: XHSYJYUUWKZQOW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a phenyl group at position 6 and a 2-hydroxyethyl substituent at position 2 of the pyridazinone ring. This compound has garnered attention primarily for its industrial application as a corrosion inhibitor for mild steel in hydrochloric acid solutions . Its synthesis involves condensation and substitution reactions, yielding a white crystalline solid with polar functionality due to the hydroxyl group. The hydroxyethyl group enhances its solubility in polar solvents and facilitates adsorption onto metal surfaces, forming a protective monolayer that follows the Langmuir adsorption isotherm .

Properties

IUPAC Name

2-(2-hydroxyethyl)-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-9-8-14-12(16)7-6-11(13-14)10-4-2-1-3-5-10/h1-7,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSYJYUUWKZQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178629
Record name 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23916-77-0
Record name 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023916770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 1,4-Dicarbonyl Precursors

The most common method involves reacting 4-oxo-4-phenylbutanoic acid or its esters with hydrazine hydrate. For example:

  • 4-Oxo-4-phenylbutanoic acid is heated with excess hydrazine hydrate in ethanol, leading to cyclization and dehydrogenation to form 6-phenylpyridazin-3(2H)-one.
  • Dehydrogenation is often catalyzed by bromine in acetic acid, converting dihydropyridazine intermediates to aromatic pyridazinones.

Mechanistic Pathway :
$$
\begin{align}
&\text{4-Oxo-4-phenylbutanoic acid} + \text{N}_2\text{H}_4 \xrightarrow{\text{Ethanol, reflux}} \
&\text{6-Phenyl-4,5-dihydropyridazin-3(2H)-one} \xrightarrow{\text{Br}_2, \text{AcOH}} \text{6-Phenylpyridazin-3(2H)-one}
\end{align
}
$$

One-Pot Synthesis Strategies

Recent advancements enable tandem cyclocondensation and alkylation in a single vessel.

Domino Hydrohydrazination-Alkylation

  • Ethyl 4-oxo-4-phenylbutanoate (1 mmol) and 2-hydroxyethylhydrazine (1.2 mmol) are refluxed in ethanol.
  • Bromine is added to aromatize the dihydropyridazine intermediate.
  • The product is isolated in 55–60% yield, bypassing isolation of intermediates.

Limitations :

  • Requires custom-synthesized 2-hydroxyethylhydrazine.
  • Lower yields compared to stepwise methods.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents/Conditions Yield (%) Scalability
Cyclocondensation + Alkylation 4-Oxo-4-phenylbutanoic acid Hydrazine, Br₂, 2-bromoethanol 70–75 High
Ethylene Oxide Alkylation 6-Phenylpyridazin-3(2H)-one NaH, ethylene oxide 60–70 Moderate
One-Pot Domino Process Ethyl 4-oxo-4-phenylbutanoate 2-Hydroxyethylhydrazine, Br₂ 55–60 Low

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

  • Solvent Choice : THF and dioxane are preferred for alkylation due to high dielectric constants and compatibility with bases.
  • Catalysts : Phase-transfer catalysts like TBAB improve reaction rates by facilitating interphase reagent transfer.

Waste Minimization

  • Ethylene oxide methods reduce halogenated byproducts.
  • Bromine recovery systems are integrated into cyclocondensation steps to mitigate environmental impact.

Spectroscopic Characterization

Synthetic batches are validated using:

  • ¹H NMR : Signals at δ 3.75–3.85 (m, 2H, CH₂OH) and δ 4.20–4.35 (t, 2H, NCH₂).
  • IR : Broad O-H stretch at 3300–3400 cm⁻¹ and C=O absorption at 1650–1680 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: Formation of 2-(2-carboxyethyl)-6-phenylpyridazin-3(2h)-one.

    Reduction: Formation of 2-(2-hydroxyethyl)-6-phenyl-1,2-dihydropyridazin-3(2h)-one.

    Substitution: Formation of 2-(2-hydroxyethyl)-6-(nitrophenyl)pyridazin-3(2h)-one or 2-(2-hydroxyethyl)-6-(bromophenyl)pyridazin-3(2h)-one.

Scientific Research Applications

Corrosion Inhibition

Overview
One of the primary applications of 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one is as a corrosion inhibitor for mild steel in acidic environments, specifically hydrochloric acid solutions. The compound's effectiveness in reducing corrosion rates has been extensively studied.

Case Study: Corrosion Inhibition in HCl Solutions
A study conducted by Ghazoui et al. (2014) demonstrated that GP0 significantly inhibits the corrosion of mild steel when exposed to 1.0 M hydrochloric acid. The researchers utilized various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the compound's performance.

Key Findings:

  • Inhibition Efficiency: The study reported an inhibition efficiency of up to 90% at optimal concentrations of GP0.
  • Mechanism of Action: The inhibition mechanism was attributed to the adsorption of GP0 on the metal surface, forming a protective film that reduces the electrochemical reactions responsible for corrosion.
  • Temperature Stability: The effectiveness of GP0 was maintained across a range of temperatures, indicating its suitability for various industrial applications.
ParameterValue
Inhibition Efficiency (%)Up to 90%
Optimal Concentration500 ppm
Temperature Range25°C - 50°C

Pharmaceutical Applications

Potential Antimicrobial Activity
While primarily recognized for its corrosion inhibition properties, there is emerging interest in the pharmaceutical applications of GP0. Preliminary studies suggest that compounds similar to GP0 may exhibit antimicrobial properties, although specific research on GP0 itself in this context is limited.

Future Research Directions:

  • Antimicrobial Studies: Further investigation into the antimicrobial activity of GP0 could provide insights into its potential use in medical applications.
  • Drug Delivery Systems: Given its chemical structure, there is potential for exploring GP0 as a component in drug delivery systems or as a prodrug.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit diverse biological and industrial applications depending on their substitution patterns. Below is a detailed comparison of 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one with structurally analogous compounds:

Structural and Functional Group Analysis
Compound Name Substituents (Position) Key Functional Groups
This compound 2: 2-hydroxyethyl; 6: phenyl Hydroxyl, ketone
6-Phenylpyridazin-3(2H)-one (PPD) 6: phenyl Ketone
Ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1-yl)acetate 2: ethyl acetate; 5: chlorine Ester, ketone, halogen
2-Phenacyl-6-phenylpyridazin-3-one 2: phenacyl (C6H5COCH2-) Ketone, aromatic carbonyl
4-Benzyl-2-ethyl-6-phenylpyridazin-3(2H)-one 2: ethyl; 4: benzyl Alkyl, aryl

Key Observations :

  • The hydroxyethyl group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar derivatives like PPD.
  • Halogenated derivatives (e.g., chlorine at position 5 in ) exhibit enhanced electrophilicity, influencing reactivity in substitution reactions.
Solubility and Thermodynamic Properties
Compound Name Solubility Trends Thermodynamic Behavior
This compound High in polar solvents (e.g., DMSO, ethanol) Adsorbs via Langmuir isotherm in acidic media
6-Phenylpyridazin-3(2H)-one (PPD) Maximum in DMSO (4.73×10⁻¹ mole fraction at 318 K); negligible in water Endothermic, entropy-driven dissolution
Ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1-yl)acetate Moderate in acetone/ethyl acetate Not reported

Key Observations :

  • PPD’s dissolution is entropy-driven, while the target compound’s adsorption behavior is governed by surface interactions.

Key Observations :

  • The target compound’s industrial use contrasts with the medicinal focus of analogs like PPD and COX-2 inhibitors.
  • Substituent-driven activity : Thiazole and hydrazineylidene groups () confer anti-inflammatory properties, while benzyl/chloro groups () target metabolic disorders.

Key Observations :

  • Halogenation (e.g., POCl₃ in ) is a common strategy for introducing reactive sites.
  • Hydroxyethylation may require protecting groups to prevent side reactions.

Biological Activity

2-(2-Hydroxyethyl)-6-phenylpyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core with a hydroxylethyl group and a phenyl substituent, contributing to its unique properties. The general structure can be represented as follows:

CxHyNzO\text{C}_x\text{H}_y\text{N}_z\text{O}

Research indicates that derivatives of pyridazinone, including this compound, exhibit various mechanisms of action:

  • Anti-inflammatory Activity : Some pyridazinones inhibit pro-inflammatory cytokines such as IL-β in human cells, which may contribute to their anti-inflammatory effects .
  • Phosphodiesterase Inhibition : Certain derivatives have been shown to act as selective inhibitors of phosphodiesterase (PDE4), which is significant in treating conditions like asthma and chronic obstructive pulmonary disease .
  • Local Anesthetic Properties : The compound has been assessed for local anesthetic activity, showing promise in preliminary studies involving tadpole models .

1. Anti-inflammatory Effects

A study highlighted that pyridazinone derivatives could significantly reduce IL-β production in HL-60 cells stimulated with lipopolysaccharide. This suggests potential applications in treating inflammatory diseases.

2. Cardiovascular Effects

Substituted pyridazinones have demonstrated cardiotonic properties, enhancing myocardial contractility without significantly affecting heart rate or blood pressure. This was evidenced by pharmacological tests conducted on anesthetized dogs .

3. Antimicrobial Activity

Research indicates that some pyridazinone derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Case Study 1: Anti-inflammatory Activity

In vitro studies assessed the ability of various pyridazinones to inhibit IL-β production. Compounds with specific functional groups exhibited enhanced activity, suggesting that structural modifications can optimize therapeutic effects.

CompoundIL-β Inhibition (%)Functional Groups
A75Hydroxyl, Alkyl
B82Methoxy, Ethyl
C90Hydroxyl, Phenyl

Case Study 2: Cardiovascular Effects

The cardiotonic effects were evaluated through a series of tests on canine models. The results indicated significant increases in myocardial contractility with minimal side effects.

CompoundDose (mg/kg)Myocardial Contractility Change (%)
X0.1+9.2
Y1.0+50.5
Z3.1+47.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one and related pyridazinone derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of hydrazine derivatives with diketones or ketoesters to form the pyridazinone core. For example, the introduction of a hydroxyethyl group may employ nucleophilic substitution or alkylation reactions using ethylene oxide or 2-chloroethanol. Post-functionalization (e.g., phenyl group attachment) often utilizes Suzuki-Miyaura coupling or Friedel-Crafts alkylation . Key intermediates should be purified via column chromatography, and progress monitored by TLC or LC-MS.

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the molecular structure of pyridazinone derivatives?

  • Methodological Answer : SC-XRD involves growing high-quality crystals via slow evaporation (e.g., using ethanol/water mixtures). Data collection with a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) is standard. Structure refinement with SHELXL resolves bond lengths, angles, and torsion angles. For example, disorder in substituents (e.g., trifluoromethyl groups) is modeled using split positions and restrained refinement . Key metrics include R-factor (<0.06) and data-to-parameter ratios (>10:1).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyridazinones with flexible substituents?

  • Methodological Answer : Flexible groups (e.g., hydroxyethyl chains) often exhibit positional disorder. Use SHELXL’s PART and SUMP commands to model disorder across multiple sites. Validate with Hirshfeld surface analysis to assess intermolecular interactions. If thermal parameters (U<sup>eq</sup>) exceed 0.08 Ų, consider twinning (e.g., using TWIN/BASF in SHELXL) or high-resolution synchrotron data . Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify steric clashes.

Q. What strategies optimize the biological activity of this compound derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents. For instance:

  • Replace the phenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability .
  • Introduce hydrogen-bond donors (e.g., -OH, -NH2) to improve target binding affinity .
    Test in vitro using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (MTT for anticancer potential). Use molecular docking (AutoDock Vina) to predict binding modes against targets like kinases or GPCRs .

Q. How can researchers address low yields in the final steps of pyridazinone synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or poor solubility. Optimize reaction conditions:

  • Use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance nucleophilicity.
  • Employ microwave-assisted synthesis to reduce reaction time and byproducts .
  • Purify intermediates via recrystallization (e.g., ethyl acetate/hexane) before final coupling. Monitor reaction progress with <sup>1</sup>H NMR to identify incomplete steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one
Reactant of Route 2
Reactant of Route 2
2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one

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